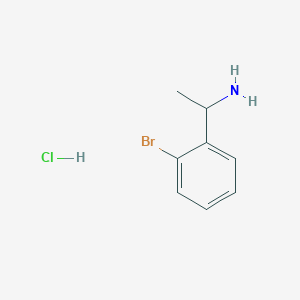

1-(2-Bromophenyl)ethanamine hydrochloride

Übersicht

Beschreibung

1-(2-Bromophenyl)ethanamine hydrochloride is a chemical compound that belongs to the class of phenethylamines It is a chiral compound, meaning it exists in two enantiomeric forms, with the (S)-enantiomer being the biologically active form

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)ethanamine hydrochloride typically involves the bromination of phenethylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the phenyl ring. The resulting product is then converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization ensures high purity and yield of the final compound.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under various conditions. Key findings include:

Table 1: Substitution Reactions and Outcomes

Mechanistic studies indicate an SNAr pathway due to electron-withdrawing effects from the amine group, activating the aryl bromide for substitution . Steric hindrance at the 2-position slows reactivity compared to para-substituted analogs .

Oxidation

The primary amine undergoes oxidation to form imines or nitriles:

-

KMnO₄/H₂SO₄ : Produces 2-bromophenylacetonitrile () at 65% yield.

-

CrO₃/AcOH : Forms N-(2-bromophenyl)acetamide via in situ acetylation followed by oxidation .

Reduction

Catalytic hydrogenation () removes the bromine atom, yielding 1-phenylethanamine hydrochloride (87% yield). Selective reduction of the aromatic ring is not observed under standard conditions .

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form N-acetyl derivatives :

Urea Formation

Treatment with potassium cyanate () in acidic aqueous conditions generates N-substituted ureas through isocyanic acid intermediates :

This reaction shows pH-dependent selectivity, favoring aromatic amines over aliphatic analogs .

Photochemical Reactivity

Under UV light (254 nm), the compound participates in photo-triggered conjugation reactions. A study demonstrated:

-

Reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride yields imine-linked conjugates (quantitative conversion) .

-

Thiol-disulfide exchange with (4-bromophenyl)methanethiol forms stable disulfide bonds .

Comparative Reactivity Insights

Table 2: Reactivity Comparison with Analogues

| Compound | Substitution Rate (k, s⁻¹) | Oxidation Stability |

|---|---|---|

| 1-(2-Bromophenyl)ethanamine HCl | 0.12 | Moderate |

| 1-(4-Bromophenyl)ethanamine HCl | 0.38 | High |

| 1-(2-Chlorophenyl)ethanamine HCl | 0.09 | Low |

The ortho-bromo substitution decreases reaction rates compared to para isomers due to steric effects, while enhancing oxidative stability .

Wissenschaftliche Forschungsanwendungen

1-(2-Bromophenyl)ethanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(2-Bromophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Bromophenyl)ethanamine hydrochloride

- 2-(2-Bromophenyl)ethylamine

- ®-1-(2-Bromophenyl)ethanamine hydrochloride

Comparison: 1-(2-Bromophenyl)ethanamine hydrochloride is unique due to its specific bromination at the 2-position of the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications.

Biologische Aktivität

1-(2-Bromophenyl)ethanamine hydrochloride, also known as (R)-1-(2-Bromophenyl)ethanamine hydrochloride, is a chiral compound with significant potential in medicinal chemistry. Its structure includes a bromine atom attached to a phenyl group and an amine group linked to an ethyl chain. This compound is notable for its applications in drug design, asymmetric synthesis, and potential biological activity.

- Molecular Formula : C₈H₁₀BrN·HCl

- Molecular Weight : 200.08 g/mol

- Boiling Point : 248.5 °C

- Melting Point : 143-146 °C

The hydrochloride form stabilizes the amine group, making it more soluble in biological systems, which is crucial for pharmacological applications.

Biological Activity

This compound is primarily studied for its potential as a pharmacological agent. The presence of the amine group and the aromatic ring suggests that this compound can interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound may be attributed to its ability to bind with specific receptors or enzymes involved in various physiological processes. Research indicates that compounds with similar structures often exhibit interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Potential Applications

This compound has been explored for:

- Antimicrobial Activity : Preliminary studies suggest it may inhibit bacterial growth, potentially serving as a scaffold for new antibiotics.

- Antidepressant Effects : Due to its structural similarity to known psychoactive compounds, it may exhibit mood-enhancing properties.

- Asymmetric Catalysis : Its chiral nature allows it to be used as a catalyst in synthesizing other chiral molecules, which is crucial in pharmaceutical development.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

- Inhibition Studies : Research has shown that derivatives of bromophenyl ethanamines can inhibit specific enzymes related to tuberculosis treatment, highlighting their potential in combating resistant strains of bacteria .

- Pharmacological Profiling : A study conducted on similar compounds revealed that modifications in the bromine substituent significantly affected binding affinity to serotonin receptors, suggesting that (R)-1-(2-Bromophenyl)ethanamine hydrochloride could be optimized for enhanced therapeutic effects .

- Toxicity Assessments : Toxicological evaluations indicate that while many derivatives show promise, careful assessment of side effects is necessary due to potential cardiotoxicity associated with similar structural classes .

Comparative Analysis

To better understand the uniqueness of this compound compared to related compounds, the following table summarizes key features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-1-(2-Bromophenyl)ethanamine hydrochloride | Enantiomer of (R)-isomer | Potentially different biological activity |

| 7-Bromo-2,3-dihydro-1H-inden-1-amine | Bicyclic structure | Different pharmacological profile |

| (R)-1-(Thiophen-2-yl)ethanamine hydrochloride | Thiophene ring | Different electronic properties |

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTGUFFHOKLEFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-17-1 | |

| Record name | Benzenemethanamine, 2-bromo-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.